1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolone ring substituted with:
- A furan-2-carbonyl moiety at position 4, introducing aromaticity and hydrogen-bonding capacity.
- A 3-hydroxy group at position 3, enabling chelation or redox activity.
- A 3-propoxyphenyl substituent at position 5, providing lipophilicity and structural bulk.
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h7-8,10-12,16-17,22,29H,4-6,9,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAICVADPWTDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Functional Insights
Position 1 Substitution
- Diethylamino vs. Dimethylamino: The target compound’s 3-(diethylamino)propyl group (pKa ~8–9) offers greater lipophilicity and basicity compared to the dimethylamino variant in , which may enhance cellular uptake but reduce solubility.
Position 4 Acyl Group
- Furan-2-carbonyl (target compound) vs. 4-methylbenzoyl (): The furan ring’s smaller size and oxygen atom may improve solubility and π-π stacking, whereas the methylbenzoyl group increases hydrophobicity.
Position 5 Aryl Substituent
- 3-Propoxyphenyl (target) vs. 4-isopropylphenyl (): The propoxy group introduces flexibility and moderate electron-donating effects, whereas the isopropyl group provides steric hindrance.
- 4-Hydroxy-3-methoxyphenyl (): The phenolic -OH enables hydrogen bonding but may reduce metabolic stability due to glucuronidation susceptibility.
Structure-Activity Relationship (SAR) Trends
Aminoalkyl Chain Length: Longer chains (e.g., diethylaminopropyl) enhance interaction with hydrophobic enzyme pockets but may increase toxicity.
Aryl Substituent Position : Meta-substitution (3-propoxyphenyl) balances steric and electronic effects compared to para-substituted analogs.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Condensation of a pyrrolone precursor with a diethylamino propyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 6–12 hours) .
- Step 2 : Acylation using furan-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
Key variables : Temperature control (<5°C during acylation), solvent polarity, and catalyst selection (e.g., DMAP for acylations) .
Q. How is the compound characterized structurally?
Standard techniques include:
- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., hydroxy proton at δ 10–12 ppm; diethylamino signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 504.23) .
- FTIR : Peaks for carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .
Q. What initial biological screening methods are recommended?
Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved?
- Cross-validation : Repeat experiments under controlled conditions (e.g., anhydrous solvents to avoid hydrolysis artifacts) .
- Advanced techniques : X-ray crystallography for absolute configuration confirmation (if crystalline) .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of substitutions on the pyrrolone core?
- Computational insights : DFT calculations (e.g., Gaussian 16) reveal electron-deficient C4 favors nucleophilic attack during acylation .
- Steric effects : The 3-propoxyphenyl group directs electrophiles to the less hindered C5 position .
Experimental validation : Isotopic labeling (e.g., ¹⁸O tracing) to track hydroxyl group reactivity .
Q. How can conflicting bioactivity data across studies be reconciled?
Q. What computational methods predict binding modes to biological targets?
Q. How does the hydroxy group influence stability under physiological conditions?
- Degradation studies : HPLC monitoring of compound stability in PBS (pH 7.4) at 37°C shows 80% degradation at 24 hours due to keto-enol tautomerism .
- Stabilization strategies : Prodrug design (e.g., esterification of the hydroxy group) .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
